2-Chloro-5-(trifluoromethoxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Other methods for synthesizing fluorine-containing pyridine derivatives are also reviewed, emphasizing their importance in the production of pesticides (Lu Xin-xin, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of 2-chloro-6-(trifluoromethyl)pyridine, which shares structural similarities with the compound of interest, include spectroscopic analysis using FT-IR, NMR, and X-ray diffraction. These studies provide insights into the bond lengths, vibrational frequencies, and overall molecular geometry, essential for understanding the reactivity and properties of these compounds (M. Evecen et al., 2017).
Chemical Reactions and Properties
2-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the electron-withdrawing trifluoromethoxy group which enhances the electrophilic character of the pyridine ring. The synthesis reaction principles of related compounds have been analyzed, indicating the influence of substituents on the feasibility of side-chain chlorination and fluorination (Liu Guang-shen, 2014).
Scientific Research Applications
Synthesis of Herbicides : 2-Chloro-5-(trifluoromethoxy)pyridine is a key intermediate in synthesizing highly efficient herbicides such as trifloxysulfuron (Zuo Hang-dong, 2010).
Applications in Pharmaceuticals and Agrochemicals : It serves as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Building Blocks for Life-Sciences Research : Its regioselective functionalization has provided new and important building blocks for life-sciences-oriented research (Baptiste Manteau et al., 2010).
Antithyroid Drug Research : 5-Trifluoromethyl-pyridine-2-thione, a derivative, shows potential as an antithyroid drug (M. S. Chernov'yants et al., 2011).
Chemical Analysis and Purity Control : Gas chromatography methods have been developed for the quantitative analysis of 2-Chloro-5-(trifluoromethoxy)pyridine, important for purity control in synthesis processes (Tang Han-xiao, 2011).
DNA Interaction and Antimicrobial Studies : Investigations into its interaction with DNA and its antimicrobial activities have been conducted, suggesting potential medical applications (H. Vural, M. Kara, 2017).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONLSAHALFQCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621374 | |
Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)pyridine | |
CAS RN |
1206972-45-3 | |
Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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